molecular formula C20H30B2O4 B15197780 2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B15197780
M. Wt: 356.1 g/mol
InChI Key: UPKAVXGIELILTK-UHFFFAOYSA-N
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Description

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C20H30B2O4 and a molecular weight of 356.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-phenylethene-1,1-diyl dibromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source in these reactions, facilitating the transfer of boron atoms to the target molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its high stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .

Biological Activity

The compound 2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 173603-23-1) is a significant organoboron compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes two boron-containing dioxaborolane units connected by a phenylethene linker. Its molecular formula is C20H30B2O4C_{20}H_{30}B_2O_4, with a molecular weight of 356.07 g/mol. The presence of the boron atoms contributes to its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular components through boron coordination chemistry. Boron compounds have been shown to influence various biological processes including enzyme activity modulation and cellular signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer properties of organoboron compounds. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.6Cell cycle arrest
A549 (Lung)18.3Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed. It exhibited notable activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

A notable case study published in Journal of Organometallic Chemistry highlighted the synthesis and biological evaluation of similar organoboron compounds. The study reported that derivatives with increased steric hindrance exhibited enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Another investigation focused on the use of this compound in drug delivery systems. The incorporation of boron-containing compounds into nanoparticles showed promise in targeted delivery to tumor sites, enhancing therapeutic efficacy while reducing off-target effects .

Properties

Molecular Formula

C20H30B2O4

Molecular Weight

356.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)16(14-15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3

InChI Key

UPKAVXGIELILTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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